molecular formula C7H4ClFO B1630644 2-Chloro-4-fluorobenzaldehyde CAS No. 84194-36-5

2-Chloro-4-fluorobenzaldehyde

Cat. No. B1630644
CAS RN: 84194-36-5
M. Wt: 158.56 g/mol
InChI Key: KMQWNQKESAHDKD-UHFFFAOYSA-N
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Patent
US04846875

Procedure details

In a flask were placed 30.25 g (0.100 mole) of 2-chloro-4-fluorobenzal bromide, 45 ml (1.2 mole) of formic acid, and 15 ml of concentrated hydrochloric acid. This mixture was heated at 100°-105° C. overnight. After cooling to room temperature, the reaction mixture was poured into 200 ml of an ice/water mixture which was then extracted twice with diethyl ether. The combined extracts were washed successively with a saturated, aqueous, sodium bicarbonate solution and water. After being dried over anhydrous magnesium sulfate, the extract was filtered, and the solvent was evaporated under reduced pressure,, leaving 17 g of 2-chloro-4-fluorobenzaldehyde as a residue.
Name
2-chloro-4-fluorobenzal bromide
Quantity
30.25 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[CH:4](Br)Br.C(O)=[O:13].Cl>>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[CH:4]=[O:13]

Inputs

Step One
Name
2-chloro-4-fluorobenzal bromide
Quantity
30.25 g
Type
reactant
Smiles
ClC1=C(C(Br)Br)C=CC(=C1)F
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated at 100°-105° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed successively with a saturated, aqueous, sodium bicarbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the extract was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.